![molecular formula C9H13N3O B1440970 2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide CAS No. 76140-88-0](/img/structure/B1440970.png)

2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide

Descripción general

Descripción

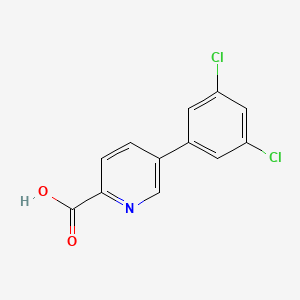

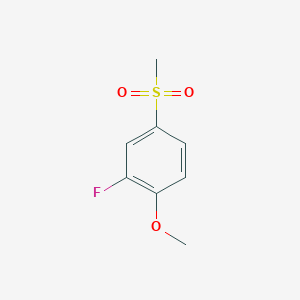

The compound “2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide” is a laboratory chemical used for scientific research and development . It has a linear formula of C9H13N3O .

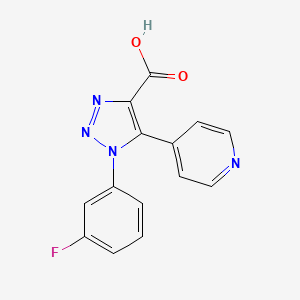

Molecular Structure Analysis

The molecular structure of “2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide” contains a total of 26 bonds, including 13 non-H bonds, 3 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, and 1 seven-membered ring . It also includes 1 primary amide (aliphatic), 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .Aplicaciones Científicas De Investigación

Synthesis of Aromatic Azo Compounds

Aromatic azo compounds are characterized by their -N=N- double bonds and extensive π electron conjugation systems. These features make them valuable in the field of functional materials. “2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide” can be utilized in the synthesis of these compounds, which are applied in organic dyes and radical reaction initiators. The molecule’s structure allows for the design of functional photoresponsive materials at the molecular level .

Development of Light-Responsive Materials

Due to its structural properties, this compound plays a pivotal role in the development of light-responsive materials. These materials have the ability to change their properties in response to light, which is crucial for advancements in smart coatings, data storage, and sensor technologies .

Educational Tool in Chemistry

Lastly, “2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide” serves as an educational tool in chemistry curricula. It can be used to demonstrate the synthesis and properties of azo compounds, as well as the application of the Gauss-Jordan method in solving systems of linear equations related to chemical reactions .

Each of these applications demonstrates the versatility and importance of “2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide” in scientific research, showcasing its potential to contribute significantly to various fields of study. The compound’s ability to be involved in the synthesis of aromatic azo compounds and its role in the development of light-responsive materials are particularly noteworthy, as they highlight the innovative ways in which chemistry continues to evolve and impact technology and industry .

Safety and Hazards

According to the safety data sheet, “2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide” should not be released into the environment . In case of contact, the affected area should be washed with plenty of water, and medical attention should be sought if necessary . It should be handled with care to avoid contact with skin and eyes, and inhalation of vapour or mist should be avoided .

Propiedades

IUPAC Name |

(2Z)-2-(azepan-2-ylidene)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-6-7(9(11)13)8-4-2-1-3-5-12-8/h12H,1-5H2,(H2,11,13)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBSPSWJXGJECJ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=O)N)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=C(\C#N)/C(=O)N)/NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2Z)-azepan-2-ylidene]-2-cyanoacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)

![2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1440902.png)